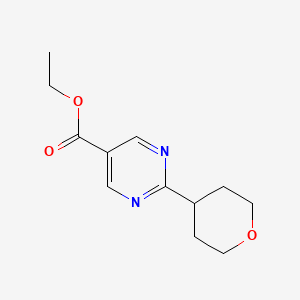

Ethyl 2-(tetrahydro-2H-pyran-4-YL)pyrimidine-5-carboxylate

Description

Properties

Molecular Formula |

C12H16N2O3 |

|---|---|

Molecular Weight |

236.27 g/mol |

IUPAC Name |

ethyl 2-(oxan-4-yl)pyrimidine-5-carboxylate |

InChI |

InChI=1S/C12H16N2O3/c1-2-17-12(15)10-7-13-11(14-8-10)9-3-5-16-6-4-9/h7-9H,2-6H2,1H3 |

InChI Key |

IOENCLMHVFHEBO-UHFFFAOYSA-N |

Canonical SMILES |

CCOC(=O)C1=CN=C(N=C1)C2CCOCC2 |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Ethyl 2-(tetrahydro-2H-pyran-4-YL)pyrimidine-5-carboxylate typically involves multi-step organic reactions. One common method includes the reaction of tetrahydro-2H-pyran-4-carboxylic acid with ethyl chloroformate in the presence of a base to form the ethyl ester. This intermediate is then reacted with a pyrimidine derivative under specific conditions to yield the final product .

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. Catalysts and solvents are carefully chosen to ensure the efficiency and safety of the process .

Chemical Reactions Analysis

Ester Group Reactions

The ethyl ester group at position 5 of the pyrimidine ring undergoes typical ester reactions:

Pyrimidine Ring Reactivity

The electron-deficient pyrimidine ring participates in nucleophilic substitution and cycloaddition:

Nucleophilic Substitution

-

Position 4 : Reacts with amines (e.g., piperidine, pyrrolidine) under basic conditions (KOH/DMF, 100°C) to form 4-aminopyrimidines .

-

Position 6 : Electrophilic aromatic substitution is sterically hindered by the THP group, favoring regioselectivity at position 4 .

Cycloaddition

-

With malononitrile or acrylonitrile, forms fused heterocycles via [3+2] or [4+2] pathways under catalytic conditions .

Tetrahydropyran (THP) Ring Modifications

The THP moiety exhibits ring-opening and functionalization:

| Reaction Type | Conditions | Outcome |

|---|---|---|

| Acidic ring-opening | HCl/H₂SO₄, reflux | Linear diol or ketone intermediates |

| Oxidation | KMnO₄, acidic conditions | Tetrahydrofuran-dione derivatives |

Cross-Coupling Reactions

The pyrimidine ring engages in Pd-catalyzed couplings:

| Reaction Type | Catalysts/Reagents | Products |

|---|---|---|

| Suzuki-Miyaura | Pd(PPh₃)₄, aryl boronic acids | Biarylpyrimidines |

| Buchwald-Hartwig | Pd₂(dba)₃, Xantphos, amines | Aminopyrimidine derivatives |

Scientific Research Applications

Ethyl 2-(tetrahydro-2H-pyran-4-YL)pyrimidine-5-carboxylate has several applications in scientific research:

Chemistry: Used as a building block in the synthesis of more complex molecules.

Biology: Investigated for its potential biological activities, including antimicrobial and antiviral properties.

Medicine: Explored for its potential therapeutic effects, such as anti-inflammatory and anticancer activities.

Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of Ethyl 2-(tetrahydro-2H-pyran-4-YL)pyrimidine-5-carboxylate involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, altering their activity and leading to various biological effects. For example, it may inhibit certain enzymes involved in inflammation or cancer cell proliferation .

Comparison with Similar Compounds

Comparison with Similar Compounds

The structural and functional properties of ethyl 2-(tetrahydro-2H-pyran-4-yl)pyrimidine-5-carboxylate can be compared to other pyrimidine-5-carboxylate derivatives. Key differences arise from substituents at the 2- and 4-positions, which influence reactivity, solubility, and biological activity. Below is a detailed analysis:

Substituent Effects at the 2-Position

- Methylthio vs. THP : The methylthio group (similarity score: 0.77 ) increases lipophilicity, whereas the THP group balances hydrophilicity and lipophilicity, making the target compound more suitable for aqueous environments in drug formulations.

- Benzylamino vs. THP: The benzylamino group introduces aromaticity, which may enhance binding to hydrophobic pockets in enzymes, but the THP group offers better solubility and reduced toxicity .

Substituent Effects at the 4-Position

- Chloro vs. THP : Chlorine at the 4-position (e.g., CAS 5909-24-0 ) enhances electrophilicity but raises toxicity concerns. The THP group lacks such risks and may improve safety profiles.

- Amino vs. THP: Amino groups (e.g., CAS 5472-46-8 ) facilitate hydrogen bonding, critical for enzyme inhibition, while the THP group contributes to conformational rigidity.

Biological Activity

Ethyl 2-(tetrahydro-2H-pyran-4-YL)pyrimidine-5-carboxylate is a compound of significant interest in medicinal chemistry due to its unique structural features and potential biological activities. This article explores its biological activity, synthesis, and related research findings.

Chemical Structure and Properties

This compound has the molecular formula and a molecular weight of approximately 236.27 g/mol. The compound is characterized by a pyrimidine ring substituted with an ethyl ester group at position 5 and a tetrahydro-2H-pyran moiety at position 2, which contributes to its unique chemical properties and biological activities .

Synthesis Methods

The synthesis of this compound can be achieved through various methods, including:

- Condensation Reactions : Involving the reaction of a pyrimidine derivative with tetrahydro-2H-pyran.

- Esterification : The carboxylic acid group at the 5-position can be esterified with ethanol in the presence of an acid catalyst.

- Nucleophilic Substitution : The introduction of the tetrahydro-2H-pyran moiety can occur via nucleophilic substitution reactions.

Biological Activity

Research indicates that compounds similar to this compound exhibit various biological activities, including:

- Antimicrobial Activity : Similar structures show effectiveness against various microbial strains.

- Anti-inflammatory Properties : Compounds in this class have been associated with reduced inflammation in cellular models.

- Enzyme Inhibition : Certain derivatives have demonstrated the ability to inhibit specific enzymes, contributing to their therapeutic potential .

Table: Comparison of Biological Activities of Related Compounds

| Compound Name | Molecular Formula | Biological Activity |

|---|---|---|

| Ethyl 4-(benzyloxymethyl)-2-(tetrahydro-2H-pyran-4-YL)-1H-imidazole-5-carboxylate | C19H24N2O4 | Antimicrobial |

| Ethyl tetrahydro-2H-pyran-4-carboxylate | C10H18O3 | Potential anti-inflammatory |

| Ethyl 2-chloro-4-(tetrahydro-2H-pyran-4-YL)amino)pyrimidine-5-carboxylate | C12H16ClN3O3 | Enzyme inhibitor |

Case Study 1: Antimicrobial Activity

A study evaluated the antimicrobial efficacy of ethyl 2-(tetrahydro-2H-pyran-4-YL)pyrimidine derivatives against Gram-positive and Gram-negative bacteria. The results indicated that certain modifications to the pyrimidine ring enhanced antimicrobial potency, suggesting a structure–activity relationship that could guide future drug design.

Case Study 2: Anti-inflammatory Mechanisms

In vitro studies demonstrated that this compound inhibited the production of pro-inflammatory cytokines in LPS-stimulated human microglia cells. This effect was linked to the compound's ability to modulate signaling pathways associated with inflammation, such as NF-kB.

The mechanisms through which this compound exerts its biological effects are still under investigation. Initial findings suggest that it may interact with specific enzymes and receptors involved in inflammatory responses and microbial resistance pathways. Further research is required to elucidate these interactions fully .

Q & A

Q. What synthetic methodologies are commonly employed for preparing ethyl 2-(tetrahydro-2H-pyran-4-yl)pyrimidine-5-carboxylate and related derivatives?

The compound is typically synthesized via multicomponent reactions such as the Biginelli reaction , which involves condensation of an aldehyde, a β-keto ester, and a urea/thiourea derivative in a one-pot reaction . Modifications include substituting thioureas with isoxazolyl thioureas to introduce heterocyclic substituents. For example, cyclization of intermediates like ethyl-3-aryl-4-(2-chlorophenyl)-6-methyl-1-(5-methylisoxazol-3-yl)-2-thioxo-1,2,3,4-tetrahydropyrimidine-5-carboxylates with 3-amino-5-methylisoxazole yields fused pyrimidine derivatives . Reaction optimization often involves adjusting catalysts (e.g., HCl, Lewis acids) and solvent systems (e.g., ethanol, acetonitrile) to improve yields.

Q. How can researchers confirm the structural integrity of this compound post-synthesis?

Single-crystal X-ray diffraction (SC-XRD) is the gold standard for structural validation, as demonstrated in studies of analogous pyrimidine derivatives (e.g., Ethyl 4-(4-cyanophenyl)-6-methyl-2-thioxo-1,2,3,4-tetrahydropyrimidine-5-carboxylate) . Key parameters include bond angles (e.g., N2–C1–S1 = 122.34°) and torsion angles (e.g., C19–C23–C24 = 112.27°) to verify stereochemistry. Complementary techniques like NMR (¹H/¹³C) and FT-IR are used to confirm functional groups (e.g., ester C=O stretch at ~1700 cm⁻¹) and substituent positions.

Q. What purification strategies are effective for isolating this compound from reaction mixtures?

Chromatographic methods dominate:

- Column chromatography with silica gel and gradients of ethyl acetate/hexane (e.g., 20–40% EtOAc) resolves polar byproducts .

- Recrystallization using ethanol or methanol is preferred for high-purity crystalline products, as seen in studies of ethyl 4-(3-methoxyphenyl)-6-methyl-2-sulfanylidene derivatives .

- HPLC (C18 columns, acetonitrile/water mobile phase) is used for analytical purity checks (>95%) .

Advanced Research Questions

Q. How can computational modeling enhance the design of this compound derivatives for target-specific applications?

Density Functional Theory (DFT) calculations predict electronic properties (e.g., HOMO-LUMO gaps) and reactive sites. For example, the electron-withdrawing pyran-4-yl group may lower the LUMO energy, enhancing electrophilic reactivity at the pyrimidine ring . Molecular docking (e.g., AutoDock Vina) evaluates binding affinities to biological targets like dihydrofolate reductase (DHFR), as shown in studies of methyl 2-(1H-pyrazol-4-ylthio) derivatives .

Q. What strategies mitigate data contradictions in reaction yields or byproduct formation during synthesis?

- Design of Experiments (DoE) : Systematic variation of parameters (e.g., temperature, stoichiometry) identifies optimal conditions. For instance, excess β-keto ester (1.2 eq) improves yields in Biginelli reactions .

- Mechanistic studies : Monitoring intermediates via LC-MS or in-situ IR clarifies reaction pathways. Side reactions (e.g., thiourea decomposition) can be minimized by using anhydrous solvents .

- Byproduct characterization : SC-XRD and MS/MS fragmentation help identify impurities (e.g., dimeric species) .

Q. How does the tetrahydro-2H-pyran-4-yl substituent influence the compound’s physicochemical and biological properties?

- Lipophilicity : The pyran ring increases logP values, enhancing membrane permeability (predicted via ChemAxon or Schrödinger Suite ) .

- Conformational rigidity : The chair conformation of the pyran ring restricts rotational freedom, potentially improving target binding specificity .

- Metabolic stability : In vitro assays (e.g., microsomal incubation) assess oxidative degradation at the pyran oxygen, with modifications like fluorination improving stability .

Q. What advanced analytical techniques are recommended for studying degradation pathways under stressed conditions?

- Forced degradation studies : Expose the compound to heat (40–60°C), UV light, or acidic/alkaline conditions.

- LC-HRMS : Identifies degradation products (e.g., ester hydrolysis to carboxylic acid) via exact mass analysis .

- NMR kinetic studies : Track time-dependent changes in proton environments (e.g., ester → acid conversion) .

Methodological Considerations Table

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.